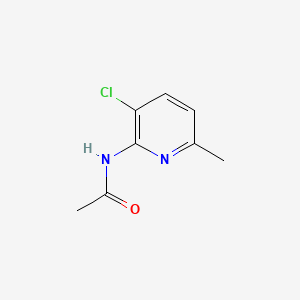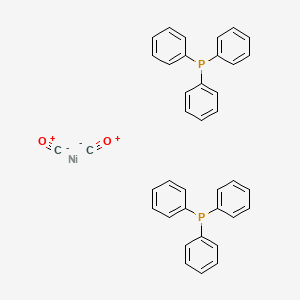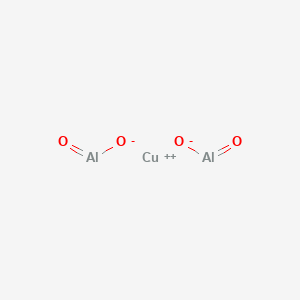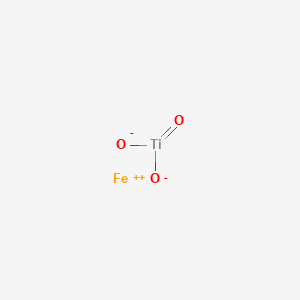
Iron(ii)titanium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(ii)titanium oxide, also known as iron-doped titanium dioxide, is a compound that combines the properties of iron and titanium dioxide. This compound is of significant interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications. This compound is known for its photocatalytic activity, magnetic properties, and ability to undergo redox reactions, making it a versatile material in fields such as environmental remediation, energy conversion, and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(ii)titanium oxide can be synthesized through various methods, including the evaporation-condensation method and flame spray pyrolysis. In the evaporation-condensation method, a mixture of iron and titanium metallic sources is heated in a controllable horizontal tube furnace, leading to the formation of this compound nanostructures . Flame spray pyrolysis involves the use of ferrocene as the iron source and titanium tetraisopropoxide as the titanium source. This method produces iron-doped titanium dioxide nanoparticles with uniform iron distribution and enhanced photocatalytic properties .
Industrial Production Methods
Industrial production of this compound typically involves high-temperature processes to ensure the proper incorporation of iron into the titanium dioxide lattice. One common method is the reduction of ferriferous oxides in ilmenite to metallic iron, followed by the electrochemical corrosion of zero-valent iron to form this compound .
Chemical Reactions Analysis
Types of Reactions
Iron(ii)titanium oxide undergoes various chemical reactions, including oxidation, reduction, and redox reactions. These reactions are essential for its applications in photocatalysis and energy conversion systems .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, which acts as an oxidizing agent, and various acids and bases that facilitate redox reactions. The reactions typically occur under high-temperature conditions, ranging from 700°C to 900°C .
Major Products Formed
The major products formed from the reactions of this compound include iron oxides (such as Fe2O3) and titanium oxides (such as TiO2). These products are crucial for the compound’s photocatalytic and redox properties .
Scientific Research Applications
Iron(ii)titanium oxide has a wide range of scientific research applications due to its unique properties:
Environmental Remediation: It is used as a photocatalyst for the degradation of organic pollutants in water treatment processes.
Energy Conversion: The compound is employed in photocatalytic water splitting to produce hydrogen, a clean energy source.
Biomedical Applications: This compound nanoparticles are used in cancer therapy, drug delivery, and as contrast agents in magnetic resonance imaging.
Industrial Applications: It is utilized in the production of self-cleaning coatings, sensors, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of iron(ii)titanium oxide primarily involves its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs that can participate in redox reactions. The presence of iron enhances the photocatalytic activity by reducing the band gap of titanium dioxide, allowing for better absorption of visible light . This property is crucial for applications in environmental remediation and energy conversion.
Comparison with Similar Compounds
Iron(ii)titanium oxide can be compared with other similar compounds, such as pure titanium dioxide and other metal-doped titanium dioxides:
Titanium Dioxide (TiO2): While titanium dioxide is widely used for its photocatalytic properties, iron doping enhances its activity by reducing the band gap and improving visible light absorption.
Zinc Oxide (ZnO): Similar to titanium dioxide, zinc oxide is another semiconductor used in photocatalysis.
Copper-Doped Titanium Dioxide: Copper doping also enhances the photocatalytic properties of titanium dioxide, but this compound is preferred for applications requiring magnetic properties.
Properties
IUPAC Name |
dioxido(oxo)titanium;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Ti/q+2;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBXORLWTCPWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8208224.png)

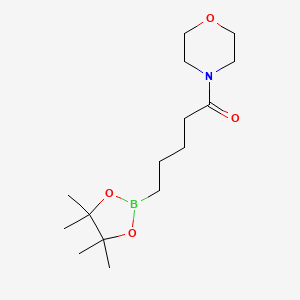

![Tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]silane](/img/structure/B8208269.png)
